molecular formula C6H13NO B8186803 (2S,4S)-2-Methyl-tetrahydro-pyran-4-ylamine

(2S,4S)-2-Methyl-tetrahydro-pyran-4-ylamine

Cat. No.: B8186803
M. Wt: 115.17 g/mol
InChI Key: QPXXGRHIYAAMDU-WDSKDSINSA-N
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Description

(2S,4S)-2-Methyl-tetrahydro-pyran-4-ylamine is a chiral amine with a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-2-Methyl-tetrahydro-pyran-4-ylamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-methyl-tetrahydropyran.

    Formation of the Amine Group:

    Chiral Resolution: The enantiomers are separated using chiral chromatography or crystallization methods to obtain the (2S,4S) configuration.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Catalysis: Employing chiral catalysts to enhance enantioselectivity.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-2-Methyl-tetrahydro-pyran-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various substituted amines, oxides, and ketones, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2S,4S)-2-Methyl-tetrahydro-pyran-4-ylamine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-2-Methyl-tetrahydro-pyran-4-ylamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    (2R,4R)-2-Methyl-tetrahydro-pyran-4-ylamine: The enantiomer of the compound with different stereochemistry.

    (2S,4S)-4-Hydroxy-2-methyl-tetrahydro-pyran: A structurally similar compound with a hydroxyl group.

Uniqueness: (2S,4S)-2-Methyl-tetrahydro-pyran-4-ylamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its enantiomers and other similar compounds.

Properties

IUPAC Name

(2S,4S)-2-methyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXXGRHIYAAMDU-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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